molecular formula C16H14FN5O2 B2454018 2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396879-54-1

2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2454018
CAS No.: 1396879-54-1
M. Wt: 327.319
InChI Key: GCAQCFKGWPWIRB-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the fluorophenyl and methoxy-methylphenyl groups. Common synthetic routes may involve the use of reagents such as sodium azide, which facilitates the formation of the tetrazole ring, and various coupling agents to attach the fluorophenyl and methoxy-methylphenyl groups under controlled conditions. Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The presence of the fluorophenyl and methoxy-methylphenyl groups allows for substitution reactions, where these groups can be replaced or modified using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The tetrazole ring and the fluorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-carboxamide include other tetrazole derivatives and fluorophenyl-containing molecules These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-10-3-8-14(24-2)13(9-10)18-16(23)15-19-21-22(20-15)12-6-4-11(17)5-7-12/h3-9H,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAQCFKGWPWIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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